molecular formula C21H16Cl2N4O3S B11986029 7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11986029
M. Wt: 475.3 g/mol
InChI Key: MAHBIWLLIASOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chlorobenzyl, chlorophenyl, and ethylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, chlorobenzyl halides, and chlorophenyl ketones. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

    Purification: Techniques like recrystallization, column chromatography, or HPLC are used to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, DMSO.

    Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating their signaling pathways.

    Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE: The compound itself.

    7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE: Another similar compound with slight variations in the substituents.

Uniqueness

The uniqueness of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

Molecular Formula

C21H16Cl2N4O3S

Molecular Weight

475.3 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H16Cl2N4O3S/c1-26-18-17(19(29)25-20(26)30)27(10-12-2-6-14(22)7-3-12)21(24-18)31-11-16(28)13-4-8-15(23)9-5-13/h2-9H,10-11H2,1H3,(H,25,29,30)

InChI Key

MAHBIWLLIASOND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.